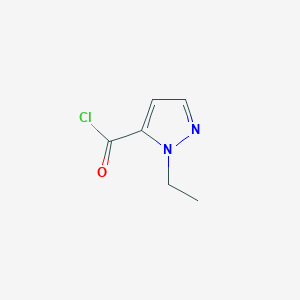

1-ethyl-1H-pyrazole-5-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

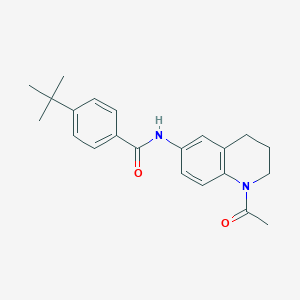

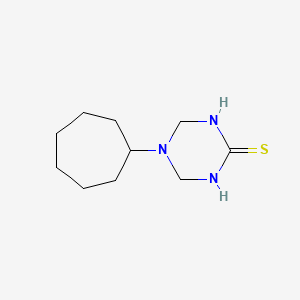

1-Ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the CAS Number: 1006471-20-0 . It has a molecular weight of 158.59 and its IUPAC name is 1-ethyl-1H-pyrazole-5-carbonyl chloride . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole compounds involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The InChI code for 1-ethyl-1H-pyrazole-5-carbonyl chloride is 1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

1-Ethyl-1H-pyrazole-5-carbonyl chloride is a liquid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis and Ligand Development

1-ethyl-1H-pyrazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of pyrazoles with functionalized substituents. It is utilized in forming alkynyl ketones through coupling with protected alkynols, leading to the formation of the pyrazole nucleus. Subsequent reactions enable the conversion to chlorides, offering precursors for synthesizing polyfunctional pyrazoles. These derivatives, particularly those with side chains attached at C3, are valuable as ligands in metal coordination, enhancing the potential for hydrogen bonding and steric interactions in metal complexes (Grotjahn et al., 2002).

Structural and Molecular Characterization

The compound exhibits significant structural features, as evidenced in studies that describe the crystal structure of related pyrazole derivatives. For instance, analysis of (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate revealed intricate molecular interactions and dihedral angles, providing insights into the molecular geometry and potential reactivity of such compounds (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Catalysis and Reaction Mechanisms

1-ethyl-1H-pyrazole-5-carbonyl chloride is also implicated in catalytic processes, where its derivatives participate in carbonylation reactions. Such reactions demonstrate the efficiency and regioselectivity of pyrazole compounds in organic synthesis, particularly in C-H/CO/Olefin coupling, highlighting the role of the pyrazole ring as a directing group for C-H bond activation (Asaumi et al., 2003).

Fluorescence and Photophysical Properties

The pyrazole derivatives synthesized from 1-ethyl-1H-pyrazole-5-carbonyl chloride have shown potential in developing highly fluorescent materials. Such compounds exhibit strong absorption and emission properties, which can be finely tuned, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Willy & Müller, 2008).

Coordination Polymers and Metal Complexes

The versatility of 1-ethyl-1H-pyrazole-5-carbonyl chloride extends to the formation of coordination polymers and metal complexes. By acting as bridging ligands, its derivatives contribute to the assembly of complex structures with Zn(II) and Cd(II) ions, leading to a variety of coordination polymers with distinct structural motifs and potential applications in material science (Cheng et al., 2017).

特性

IUPAC Name |

2-ethylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJYEXJPLMKAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-5-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)

![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838432.png)

![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)

![3-chloro-N-({3-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2838435.png)

![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)

![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)